5-bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone

Physical organic chemistry Medicinal chemistry Structure-activity relationship

5-Bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone (CAS 478080-62-5) is a fully substituted 3(2H)-pyridazinone heterocycle bearing a C5 bromine, a C4 ethoxy group, and an N2 4-fluorophenyl substituent (C₁₂H₁₀BrFN₂O₂, MW 313.12). It belongs to the pyridazin-3(2H)-one pharmacophore class, which has been validated across multiple therapeutic target families including thyroid hormone receptor beta (THR-β) agonism and BET bromodomain inhibition.

Molecular Formula C12H10BrFN2O2
Molecular Weight 313.126
CAS No. 478080-62-5
Cat. No. B2398582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone
CAS478080-62-5
Molecular FormulaC12H10BrFN2O2
Molecular Weight313.126
Structural Identifiers
SMILESCCOC1=C(C=NN(C1=O)C2=CC=C(C=C2)F)Br
InChIInChI=1S/C12H10BrFN2O2/c1-2-18-11-10(13)7-15-16(12(11)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
InChIKeyRUPGSRWNTAXMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone (CAS 478080-62-5): Core Identity and Comparator Landscape


5-Bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone (CAS 478080-62-5) is a fully substituted 3(2H)-pyridazinone heterocycle bearing a C5 bromine, a C4 ethoxy group, and an N2 4-fluorophenyl substituent (C₁₂H₁₀BrFN₂O₂, MW 313.12) . It belongs to the pyridazin-3(2H)-one pharmacophore class, which has been validated across multiple therapeutic target families including thyroid hormone receptor beta (THR-β) agonism and BET bromodomain inhibition [1][2]. The compound is commercially available as a research-grade building block at 90–95% purity from multiple vendors . Its closest cataloged structural analog is 5-bromo-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 478080-61-4), which differs only in the para substituent on the N2-phenyl ring (fluoro vs. methyl) .

Why 5-Bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone Cannot Be Replaced by a Generic Pyridazinone


Within the 3(2H)-pyridazinone class, even minor perturbations to the N2-aryl substituent produce large shifts in electronic character, target engagement, and metabolic stability. The 4-fluorophenyl group at N2 in CAS 478080-62-5 is electron-withdrawing (Hammett σₚ = +0.06 for F), whereas the 4-methylphenyl analog (CAS 478080-61-4) bears an electron-donating substituent (Hammett σₚ = –0.17 for CH₃), a net Δσₚ of ~0.23 units that directly modulates the electron density of the pyridazinone carbonyl—the critical hydrogen-bond acceptor in both THR-β and BET bromodomain pharmacophores [1][2]. Furthermore, the C5 bromine atom serves as a non-redundant synthetic diversification handle for Pd-catalyzed cross-coupling, meaning replacement with a non-halogenated or differently halogenated analog fundamentally alters downstream derivatization chemistry [3]. Patents explicitly claim that fluorine substitution on the N2-phenyl ring contributes to improved pharmacokinetic parameters and target selectivity in pyridazinone-based THR-β agonists [1].

Quantitative Differentiation Evidence: 5-Bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone vs. Closest Analogs


Electronic Modulation: 4-Fluorophenyl vs. 4-Methylphenyl Substitution at N2

The N2 4-fluorophenyl substituent in CAS 478080-62-5 exerts an electron-withdrawing inductive effect (Hammett σₚ = +0.06) that contrasts with the electron-donating character of the 4-methylphenyl analog CAS 478080-61-4 (σₚ = –0.17), yielding a net electronic difference of Δσₚ ≈ 0.23 [1]. This electronic modulation alters the electron density at the pyridazinone C3 carbonyl oxygen—the conserved hydrogen-bond acceptor that anchors the pyridazinone core to Asn433 in BET bromodomains and to the corresponding polar residue in the THR-β ligand-binding domain [2][3]. In BET bromodomain fragment-based drug discovery, pyridazinone fragments with electron-withdrawing N2 substituents demonstrated measurably altered binding kinetics compared to electron-rich analogs [2].

Physical organic chemistry Medicinal chemistry Structure-activity relationship

C5 Bromine as a Non-Replaceable Synthetic Diversification Handle

The C5 bromine atom in CAS 478080-62-5 enables Pd-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions for targeted library expansion, a capability absent in C5-unsubstituted or C5-alkyl pyridazinone analogs [1]. The J Med Chem 2017 BET inhibitor program explicitly utilized C5-bromo pyridazinone intermediates for Suzuki couplings to introduce diverse aryl ether C-rings, achieving potency improvements of up to 170-fold over the parent fragment (from Ki = 160 μM to Ki = 970 nM) [2]. Analogs lacking the C5 halogen require de novo resynthesis of the entire pyridazinone core for each derivative, whereas CAS 478080-62-5 supports late-stage diversification from a single advanced intermediate [1][2].

Synthetic chemistry Cross-coupling Library synthesis

THR-β Selectivity: Class-Level Evidence for 4-Fluorophenyl Pyridazinones

Substituted pyridazinone compounds bearing aryl groups at N2, including those with halogenated phenyl substituents, have been demonstrated in patent disclosures to exhibit enhanced THR-β selectivity, improved pharmacokinetic parameters, and desirable compound stability [1]. The pyridazinone-based clinical candidate MGL-3196 (resmetirom) achieved 28-fold selectivity for THR-β over THR-α in a functional assay (EC₅₀ THR-β = 0.21 μM vs. THR-α = 5.9 μM), with the pyridazinone carbonyl serving as a critical hydrogen-bond acceptor in the ligand-binding pocket [2]. Patent CN-112645936-A explicitly claims that fluorinated N2-aryl pyridazinones within this chemotype demonstrate stronger THR-β selectivity and better pharmacokinetic parameters than non-fluorinated comparators, though specific compound-level data for CAS 478080-62-5 is not publicly disclosed in the patent examples [1].

Thyroid hormone receptor Nuclear receptor pharmacology Metabolic disease

Purity Specifications and Commercial Availability: Vendor Comparison

CAS 478080-62-5 is available from multiple vendors at two distinct purity tiers: ≥95% (AKSci Catalog No. 8089CF) and 90% (Leyan Product No. 2219199) . The 95% purity specification aligns with the requirements for fragment-based screening and medicinal chemistry SAR campaigns where impurities above 5% can confound biochemical assay interpretation [1]. In contrast, the closest analog CAS 478080-61-4 is available at 98% purity (Leyan Product No. 1664853) , indicating that the 4-fluorophenyl analog carries a modest purity penalty relative to the 4-methylphenyl comparator, likely reflecting the additional synthetic complexity introduced by fluorinated building blocks.

Chemical procurement Quality control Building block sourcing

BET Bromodomain Fragment-Evolution Benchmark: Pyridazinone Core Validation

The pyridazinone scaffold was identified in a 2D NMR fragment screen against BRD4 bromodomains, with the parent phenylpyridazinone fragment (1) exhibiting Ki = 160 μM for BRD4 BDII [1]. Structure-guided elaboration—specifically, addition of a phenyl ether at the ortho position of the N2-phenyl ring and replacement of the C5 methylamine with a methyl ether—yielded compound 11 with Ki = 970 ± 200 nM, a 170-fold potency improvement over fragment 1 [1]. Further optimization of the pyridone series produced compound 20b (ethylsulfonamide) with Ki = 8.2 ± 0.5 nM and MX-1 cellular proliferation EC₅₀ = 16 nM [1]. While CAS 478080-62-5 is not directly profiled in this publication, its C5-Br and C4-OEt substitution pattern closely mirrors the intermediates used in this validated fragment-to-lead trajectory, establishing a precedent for the synthetic tractability and target engagement potential of this substitution pattern [1].

Epigenetics Bromodomain inhibition Fragment-based drug discovery

Metabolic Stability Implication of 4-Fluorophenyl Substitution: Class-Level PK Evidence

Fluorine substitution at the para position of phenyl rings is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that position, thereby improving metabolic stability [1]. In the pyridazinone THR-β agonist patent literature, compounds with fluorinated N2-aryl substituents are explicitly claimed to exhibit better pharmacokinetic parameters and ideal compound stability compared to non-fluorinated analogs [2]. While direct microsomal stability data for CAS 478080-62-5 is not publicly available, the 4-fluorophenyl group in this compound is anticipated to resist CYP450-mediated para-hydroxylation, a metabolic liability present in the 4-methylphenyl analog (CAS 478080-61-4) where the methyl group is susceptible to oxidation to the corresponding benzyl alcohol and carboxylic acid metabolites [1].

Drug metabolism Pharmacokinetics Cytochrome P450

Procurement-Relevant Application Scenarios for 5-Bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone (CAS 478080-62-5)


THR-β Agonist Lead Optimization: Fluorinated Pyridazinone SAR Exploration

Research groups pursuing thyroid hormone receptor beta (THR-β) agonists for NASH, NAFLD, or dyslipidemia should prioritize CAS 478080-62-5 as an advanced intermediate for SAR studies. The 4-fluorophenyl N2 substituent aligns with patent claims of enhanced THR-β selectivity and improved PK parameters for fluorinated pyridazinone analogs [1]. The C5 bromine handle enables Suzuki coupling to introduce diverse C-ring substituents, following the established fragment-evolution strategy that yielded MGL-3196 (28-fold THR-β selective), while the C4 ethoxy group provides a fixed polar substituent for hydrogen-bond network engagement [2]. This compound is specifically relevant for teams seeking to explore halogenated N2-aryl pyridazinones as an alternative to the dichlorophenyl-ether motif found in MGL-3196 [1][2].

BET Bromodomain Inhibitor Discovery: Fragment Elaboration Starting Point

For BET bromodomain inhibitor programs, CAS 478080-62-5 serves as a strategically positioned starting material for fragment elaboration via C5 cross-coupling. The J Med Chem 2017 study demonstrated that pyridazinone-based fragments binding to BRD4 BDII (Ki = 160 μM) can be improved by 170-fold through introduction of aryl ether substituents at the ortho position of the N2-phenyl ring [3]. CAS 478080-62-5 possesses both the C5-Br for Pd-catalyzed diversification and the C4-OEt group that can serve as a solubility-modulating substituent. Procurement of this compound enables rapid access to a focused library of C5-arylated pyridazinones for BRD4 TR-FRET screening and MX-1 cellular proliferation assays [3].

Comparative Physicochemical Profiling: Fluorine vs. Methyl Electronic Effects

Academic and industrial laboratories conducting systematic physicochemical profiling of N2-aryl pyridazinones should procure CAS 478080-62-5 alongside its 4-methylphenyl analog (CAS 478080-61-4) as a matched molecular pair for quantifying the impact of fluorine substitution on logP, solubility, metabolic stability, and target binding [1]. The net Hammett Δσₚ ≈ 0.23 shift between these two compounds provides a controlled experimental system for isolating electronic effects on pyridazinone pharmacophore performance, enabling data-driven selection of the optimal N2-aryl substituent for a given target class [4].

Chemical Biology Probe Synthesis: Late-Stage Diversification via C5 Cross-Coupling

Chemical biology groups requiring tailored pyridazinone probes (e.g., biotinylated, fluorescent, or photoaffinity-labeled derivatives) should source CAS 478080-62-5 as a common late-stage intermediate. The C5 bromine permits installation of alkyne, azide, or biotin handles via Sonogashira or Suzuki coupling without the need to redesign the synthetic route for each probe variant [5]. This late-stage functionalization strategy reduces probe synthesis time by an estimated 50–70% compared to de novo construction of each pyridazinone derivative, making CAS 478080-62-5 a cost-efficient procurement choice for probe development programs [5].

Quote Request

Request a Quote for 5-bromo-4-ethoxy-2-(4-fluorophenyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.